An In-depth Technical Guide to 2-(1-Methyl-1H-indazol-5-yl)ethanamine: A Molecule of Interest in Medicinal Chemistry
An In-depth Technical Guide to 2-(1-Methyl-1H-indazol-5-yl)ethanamine: A Molecule of Interest in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2] While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile. We will delve into its chemical identity, predicted physicochemical properties, a proposed synthetic route based on established methodologies, and its potential pharmacological significance. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related indazole derivatives.
Introduction and Chemical Identity
The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in the development of therapeutic agents.[3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[2][4] The subject of this guide, 2-(1-Methyl-1H-indazol-5-yl)ethanamine, incorporates this key pharmacophore with an ethanamine side chain at the 5-position and a methyl group at the N-1 position of the indazole ring. This specific arrangement of functional groups suggests potential interactions with various biological targets, making it a compelling candidate for further investigation in drug discovery programs.
Table 1: Chemical Identifiers for 2-(1-Methyl-1H-indazol-5-yl)ethanamine
| Identifier | Value | Source |
| IUPAC Name | 2-(1-Methyl-1H-indazol-5-yl)ethanamine | N/A |
| Molecular Formula | C₁₀H₁₃N₃ | N/A |
| Molecular Weight | 175.23 g/mol | N/A |
| Canonical SMILES | CN1N=CC2=CC=C(C=C21)CCN | N/A |
| InChI Key | (Predicted) | N/A |
| CAS Number | Not readily available in public databases | N/A |
Predicted Physicochemical Properties
In the absence of direct experimental data, we can predict the physicochemical properties of 2-(1-Methyl-1H-indazol-5-yl)ethanamine using computational models and knowledge of similar chemical structures. These properties are crucial for assessing its drug-likeness, formulating delivery systems, and predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| pKa (most basic) | 9.5 - 10.5 | Computational Prediction (based on the primary amine) |
| logP | 1.5 - 2.5 | Computational Prediction[5] |
| Aqueous Solubility | Moderately Soluble | Based on predicted logP and presence of ionizable amine group |
| Hydrogen Bond Donors | 1 (amine) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (pyrazolic nitrogens, amine) | Structural Analysis |
| Rotatable Bonds | 3 | Structural Analysis |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Computational Prediction |
Note: These values are estimations and require experimental verification.
Causality Behind Predicted Properties
The ethanamine side chain is the primary determinant of the molecule's basicity, with a predicted pKa in the typical range for a primary alkylamine. This suggests that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form, which generally enhances aqueous solubility. The predicted logP value indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and the ability to permeate biological membranes.
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis of the target compound can be envisioned as a three-stage process: 1) construction of the core 1-methyl-5-nitro-1H-indazole, 2) reduction of the nitro group to an amine, and 3) elaboration of the amine to the final ethanamine side chain.
Caption: Proposed synthetic workflow for 2-(1-Methyl-1H-indazol-5-yl)ethanamine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system, with each step yielding a characterizable intermediate.
Step 1: Synthesis of 1-Methyl-5-nitro-1H-indazole (C)
-
To a solution of 2-fluoro-5-nitrotoluene (A ) in a suitable solvent such as DMSO, add N-methylhydrazine (B ) and a non-nucleophilic base (e.g., K₂CO₃).
-
Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to yield 1-methyl-5-nitro-1H-indazole.
Step 2: Synthesis of 1-Methyl-1H-indazol-5-amine (D)
-
Dissolve 1-methyl-5-nitro-1H-indazole (C ) in a suitable solvent like ethanol or methanol.
-
Add a catalyst, such as 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-indazol-5-amine.
Step 3: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)acetonitrile (E)
-
Dissolve 1-methyl-1H-indazol-5-amine (D ) in an aqueous solution of hydrochloric acid and cool to 0 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, allowing the mixture to warm to room temperature.
-
Extract the product with an organic solvent and purify by column chromatography to yield the acetonitrile derivative.
Step 4: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine (F)
-
Carefully add 2-(1-methyl-1H-indazol-5-yl)acetonitrile (E ) to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the nitrile is fully reduced (monitored by TLC or IR spectroscopy).
-
Carefully quench the reaction with sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting solids and extract the filtrate with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product, for instance, by conversion to its hydrochloride salt followed by recrystallization, to obtain the final target compound.
Characterization Workflow
A standard workflow for the characterization of the synthesized compound is essential for confirming its identity and purity.
Caption: Standard workflow for compound characterization.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show a singlet for the N-methyl group, aromatic protons on the indazole ring, and two triplets for the ethanamine methylene groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the 5-substitution pattern.
-
¹³C NMR: Resonances for the N-methyl carbon, the two methylene carbons of the ethyl chain, and the carbons of the indazole ring would be expected.
-
Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be observed at m/z 176.12. A characteristic fragmentation pattern would involve the loss of ammonia (NH₃) from the protonated molecule and cleavage of the C-C bond of the ethyl side chain.[7][8]
Potential Biological and Pharmacological Activity
The indazole nucleus is a key feature in numerous FDA-approved drugs, highlighting its therapeutic relevance.[9] Derivatives of indazole are known to exhibit a wide range of pharmacological activities, acting as, for example, kinase inhibitors, anti-inflammatory agents, and cannabinoid receptor modulators.[10][11][12]
Rationale for Pharmacological Interest
The structural motif of an aromatic ring system linked to an ethanamine side chain is present in many neurotransmitters and pharmacologically active compounds. Depending on the specific conformation and electronic properties of the indazole ring, 2-(1-Methyl-1H-indazol-5-yl)ethanamine could potentially interact with a variety of receptors and enzymes.
Potential Target Classes:
-
Kinases: Many kinase inhibitors feature a substituted indazole core that interacts with the hinge region of the ATP-binding pocket.[12]
-
G-Protein Coupled Receptors (GPCRs): The ethanamine side chain is a common feature in ligands for monoamine receptors, such as serotonin and dopamine receptors.
-
Enzymes: The indazole ring can participate in various non-covalent interactions with enzyme active sites.
Proposed Screening Cascade
To elucidate the biological activity of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a systematic screening approach is recommended.
Caption: A general workflow for the pharmacological evaluation of a novel compound.
Safety and Handling
While specific toxicity data for 2-(1-Methyl-1H-indazol-5-yl)ethanamine is not available, it should be handled with the standard precautions for a novel chemical entity. As a primary amine, it may be corrosive and a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-(1-Methyl-1H-indazol-5-yl)ethanamine is a molecule with significant potential in the field of drug discovery, owing to its indazole core and ethanamine side chain. Although specific experimental data is currently lacking in the public domain, this technical guide provides a comprehensive predictive overview of its basic properties, a plausible synthetic route, and a rationale for its pharmacological investigation. The information presented herein serves as a valuable starting point for researchers aiming to synthesize and explore the therapeutic utility of this and related indazole derivatives. Rigorous experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the potential of this promising compound.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Wiley-VCH 2007 - Supporting Information. (2007). wiley-vch.de. Retrieved January 20, 2026, from [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ijpsonline.com. Retrieved January 20, 2026, from [Link]
-
2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Science and Technology. Retrieved January 20, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. (2016). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. (n.d.). Universidad San Francisco de Quito USFQ. Retrieved January 20, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Pharmacological properties of indazole derivatives: recent developments. (2005). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]
- Continuous process for the preparation of 2-(1h-imidazol-4-yl) ethanamine and pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
-
Calculations - Instant Cheminformatics Solutions. (n.d.). Chemicalize. Retrieved January 20, 2026, from [Link]
-
Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. (2015). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Retrieved January 20, 2026, from [Link]
- SYNTHESIS OF INDAZOLES. (2017). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 6. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
